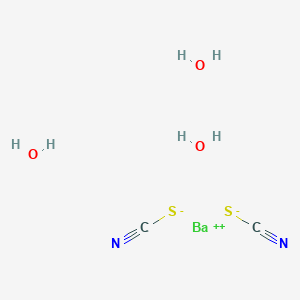
Thiocyanic acid, barium salt, trihydrate
Overview
Description
Synthesis Analysis
Barium thiocyanate is prepared by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . Recent advances in photochemical and electrochemically induced thiocyanation have been made for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .Molecular Structure Analysis
The molecular formula of Barium thiocyanate is C2BaN2S2 . The molecular weight is 253.492 Da . The thiocyanate ion (SCN-) and a suitable cation form the salts and esters of thiocyanic acid .Chemical Reactions Analysis
Thiocyanates are found in biologically active and pharmacological compounds and can be converted into various functional groups . Significant development in photo- and electro-chemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .Physical And Chemical Properties Analysis
Barium thiocyanate appears as white crystals . It is soluble in water and in alcohol . It is also deliquescent . The density is 1.126g/cm3 . The boiling point is 146ºC at 760mmHg .Scientific Research Applications
Chelatometric Determination in Analytical Chemistry Thiocyanate ions play a critical role in analytical chemistry, especially in the chelatometric determination of cyanide, thiocyanate, and chloride in the presence of one another. A method described by Sousa (1961) leverages thiocyanate for the precise measurement of these ions, showcasing the compound's utility in complex analytical procedures (A. D. Sousa, 1961).
Environmental and Biological Monitoring The potential of thiocyanate-based compounds extends to environmental and biological monitoring. For instance, a method for the simplified colorimetric determination of thiocyanate in biological fluids highlights its significance in tracking exposure to certain toxins, such as those related to smoking and specific toxic amblyopias (A. Pettigrew & G. Fell, 1972).
Synthesis and Characterization of Novel Compounds Research into thiocyanic acid, barium salt, trihydrate also contributes to the synthesis and characterization of novel compounds. The synthesis of ammonium, barium hexacyanoferrate(II) trihydrate, as reported by Córdoba et al. (2015), underscores the compound's role in developing new materials with potential applications in various fields, including catalysis and materials science (L. M. Córdoba et al., 2015).
Advanced Oxidation Processes Furthermore, thiocyanate compounds find applications in advanced oxidation processes for environmental remediation. The photocatalytic degradation of pollutants, such as salicylic acid, using barium-based photocatalysts demonstrates the environmental applications of thiocyanate derivatives (A. A. Yadav et al., 2018).
Innovative Research Tools The versatility of thiocyanate compounds extends to their use as innovative research tools in various scientific domains. For example, the study of the hydration structure of thiocyanate ions offers insights into their interactions with biomolecules, contributing to a deeper understanding of protein stability in aqueous solutions (P. Mason et al., 2003).
Mechanism of Action
Target of Action
It’s known that thiocyanic acid and its salts, including barium thiocyanate, are often used in chemical reactions as a source of the thiocyanate ion . The thiocyanate ion can act as a ligand, binding to a variety of metal ions .
Mode of Action
The mode of action of Thiocyanic Acid, Barium Salt, Trihydrate is largely dependent on the chemical context. In many cases, the thiocyanate ion acts as a nucleophile, participating in reactions with electrophiles . For example, in photo- and electrochemically initiated thiocyanation reactions, the thiocyanate ion can be oxidized to a thiocyanate radical, which can then react with a substrate .
Biochemical Pathways
Thiocyanates in general have been shown to have bactericidal, fungicidal, and insecticidal properties . This suggests that they may interact with a variety of biochemical pathways in these organisms.
Pharmacokinetics
Barium thiocyanate is soluble in water, which could influence its absorption and distribution in the body .
Result of Action
For example, barium ions can block potassium channels, which could affect nerve and muscle function .
Action Environment
The action of Thiocyanic Acid, Barium Salt, Trihydrate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and reactivity . Additionally, the presence of other ions can influence the compound’s reactivity and the types of reactions it participates in .
Safety and Hazards
properties
IUPAC Name |
barium(2+);dithiocyanate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVMWHWKIBOLMH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BaN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68016-36-4 | |
| Record name | Barium thiocyanate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068016364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BARIUM THIOCYANATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65E3UHC08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)

